molecular formula C10H15NO2 B1526226 3-Amino-1-(3-methoxyphenyl)propan-1-ol CAS No. 1082502-12-2

3-Amino-1-(3-methoxyphenyl)propan-1-ol

Cat. No.: B1526226
CAS No.: 1082502-12-2
M. Wt: 181.23 g/mol
InChI Key: IKMVNIQTKWHKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4) is a secondary alcohol and amine with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . It features a methoxyphenyl group attached to a propanol backbone with an amino group at the β-position. This structural configuration imparts unique physicochemical and biological properties, making it valuable as a pharmaceutical intermediate .

Properties

IUPAC Name

3-amino-1-(3-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMVNIQTKWHKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(3-methoxyphenyl)propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-methoxyphenyl)propan-1-ol is C10H15NO2C_{10}H_{15}NO_2, with a molecular weight of approximately 181.24 g/mol. The structure features an amino group attached to a propanol backbone, linked to a methoxy-substituted phenyl group. This configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 3-Amino-1-(3-methoxyphenyl)propan-1-ol exhibit strong antioxidant properties . For instance, derivatives with methoxy groups have demonstrated significant radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid .

Anticancer Properties

Several studies have investigated the anticancer effects of related compounds. For example, derivatives containing similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged between 10–33 nM, indicating potent antiproliferative effects .

The mechanism by which 3-Amino-1-(3-methoxyphenyl)propan-1-ol exerts its biological effects may involve interactions with cellular receptors and enzymes involved in neurotransmission and oxidative stress pathways. Preliminary studies suggest that it may inhibit tubulin polymerization, which is critical for cancer cell division .

Study 1: Antiproliferative Effects on Cancer Cells

In a study focusing on the antiproliferative effects of related compounds, researchers found that certain derivatives led to significant reductions in cell viability in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction, confirming that these compounds interact with the colchicine-binding site on tubulin .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant activity of various derivatives using the DPPH radical scavenging method. The results indicated that some compounds exhibited antioxidant activities up to 1.4 times greater than ascorbic acid, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis

The following table summarizes the biological activities of various compounds structurally related to 3-Amino-1-(3-methoxyphenyl)propan-1-ol:

Compound NameStructureNotable Properties
3-Amino-1-(4-methoxyphenyl)propan-1-olStructure not shownExhibits strong antioxidant activity; anticancer effects reported.
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-olStructure not shownStrong antioxidant; used in synthesizing Erythrina alkaloids.
3-Amino-4-(3-methoxyphenyl)propan-1-olStructure not shownKnown for neuroprotective effects; modulates neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-3-(3-methoxyphenyl)propan-1-ol and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
3-Amino-3-(3-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ 181.23 3-methoxyphenyl, β-amino Pharmaceutical intermediate
3-Aminopropan-1-ol C₃H₉NO 75.11 None (simple aminopropanol) Solvent, precursor for surfactants
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 220.10 2,4-dichlorophenyl, β-amino Intermediate for halogenated drugs
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol C₁₀H₁₃BrNO₂ 260.13 5-bromo-2-methoxyphenyl, β-amino Specialty pharmaceutical synthesis
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 177.24 3-methylphenyl, ketone, methylamino Cathinone analog (psychoactive)

Structural and Functional Insights :

Halogenation: Chlorine or bromine substituents (e.g., in C₉H₁₁Cl₂NO or C₁₀H₁₃BrNO₂ ) increase molecular weight and polarity, altering binding affinity in receptor-targeted therapeutics.

Amino Group Positioning: The β-amino group in 3-amino-3-(3-methoxyphenyl)propan-1-ol distinguishes it from compounds like 2-(methylamino)-1-(3-methylphenyl)propan-1-one , where the amino group is adjacent to a ketone. This difference significantly impacts metabolic stability and receptor interactions.

Biological Activity: The target compound lacks direct toxicity data, but simpler aminopropanols like 3-aminopropan-1-ol exhibit low acute toxicity (rat oral LD₅₀: 4200 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-methoxyphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-methoxyphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.